molecular formula C24H31N3O8 B12382860 Thalidomide-4-NH-PEG2-COO(t-Bu)

Thalidomide-4-NH-PEG2-COO(t-Bu)

Numéro de catalogue: B12382860
Poids moléculaire: 489.5 g/mol
Clé InChI: QVCGYZSGWDGIRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thalidomide-4-NH-PEG2-COO(t-Bu) is a modified form of Thalidomide, a compound known for its historical use as a sedative and its later discovery as an immunomodulatory drug. This compound is specifically designed to act as a Cereblon ligand, which is crucial in the recruitment of CRBN protein. The t-Bu protecting group at the end of Thalidomide-4-NH-PEG2-COO(t-Bu) can be removed under acidic conditions, making it a key intermediate in the synthesis of PROTAC molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-4-NH-PEG2-COO(t-Bu) involves the modification of Thalidomide with a t-Bu group. The process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is first activated to introduce a reactive group.

    PEGylation: The activated Thalidomide is then reacted with polyethylene glycol (PEG) to form Thalidomide-PEG.

    Introduction of t-Bu Group: The PEGylated Thalidomide is further reacted with a t-Bu group to form Thalidomide-4-NH-PEG2-COO(t-Bu).

Industrial Production Methods

Industrial production of Thalidomide-4-NH-PEG2-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions

Thalidomide-4-NH-PEG2-COO(t-Bu) undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to form reduced derivatives.

    Substitution: The t-Bu group can be substituted under acidic conditions to form various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Thalidomide-4-NH-PEG2-COO(t-Bu) with different functional groups replacing the t-Bu group .

Applications De Recherche Scientifique

Thalidomide-4-NH-PEG2-COO(t-Bu) has a wide range of scientific research applications:

    Chemistry: It is used as a key intermediate in the synthesis of PROTAC molecules, which are used for targeted protein degradation.

    Biology: The compound is used to study protein-protein interactions and the role of Cereblon in cellular processes.

    Medicine: Thalidomide-4-NH-PEG2-COO(t-Bu) is used in the development of new therapeutic agents for cancer and other diseases.

    Industry: It is used in the production of specialized chemicals and pharmaceuticals

Mécanisme D'action

Thalidomide-4-NH-PEG2-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is involved in the ubiquitin-proteasome pathway. This recruitment leads to the degradation of target proteins, thereby modulating various cellular processes. The t-Bu group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.

    Pomalidomide: Another derivative with potent anti-cancer properties.

Uniqueness

Thalidomide-4-NH-PEG2-COO(t-Bu) is unique due to its t-Bu modification, which allows it to act as a key intermediate in the synthesis of PROTAC molecules. This modification enhances its ability to recruit CRBN protein and participate in targeted protein degradation .

Propriétés

Formule moléculaire

C24H31N3O8

Poids moléculaire

489.5 g/mol

Nom IUPAC

tert-butyl 3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C24H31N3O8/c1-24(2,3)35-19(29)9-11-33-13-14-34-12-10-25-16-6-4-5-15-20(16)23(32)27(22(15)31)17-7-8-18(28)26-21(17)30/h4-6,17,25H,7-14H2,1-3H3,(H,26,28,30)

Clé InChI

QVCGYZSGWDGIRF-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)CCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.